![molecular formula C20H18N4O3S B2566599 6-((3,5-二甲氧基苄基)硫代)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1005307-11-8](/img/structure/B2566599.png)

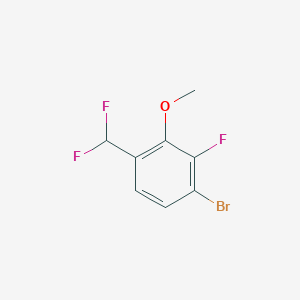

6-((3,5-二甲氧基苄基)硫代)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of heterocyclic compound . This core is substituted with a phenyl group, a thioether linkage, and a 3,5-dimethoxybenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidin-4-one core would likely contribute to the compound’s aromaticity, while the phenyl group and the 3,5-dimethoxybenzyl group could influence its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core might participate in various reactions, while the phenyl group and the 3,5-dimethoxybenzyl group could affect the compound’s overall reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect its solubility, melting point, boiling point, and other properties .科学研究应用

合成和生物学评估

抗癌活性:一项关于吡唑并[3,4-d]嘧啶-4-酮衍生物合成的研究表明,这些化合物(特别是那些具有特定硝基亚苄基氨基取代的化合物)对 MCF-7 人乳腺腺癌细胞系显示出有效的抗肿瘤活性,表明它们作为抗癌剂的潜力 (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

抗炎和抗惊厥活性:另一项研究重点关注从天然存在的维斯那京开始的苯并呋喃衍生物,展示了显着的抗炎、镇痛和抗惊厥活性,突出了这些化学结构在治疗炎症和惊厥中的治疗潜力 (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

抗氧化特性:设计并合成了新型 1H-3-吲哚衍生物,显示出显着的抗氧化活性,特别是对 ABTS 自由基。这表明它们在对抗氧化应激相关疾病中具有潜在应用 (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

对 cGMP 磷酸二酯酶的抑制活性:对 6-苯基吡唑并[3,4-d]嘧啶酮的研究显示出对 cGMP 特异性磷酸二酯酶的特定抑制活性,表明有望开发针对心血管疾病和勃起功能障碍的新型治疗剂 (Dumaitre & Dodic, 1996).

抗菌研究

- 抗菌活性:含有吡唑-嘧啶-噻唑烷-4-酮的连接杂环对各种革兰氏阳性菌、革兰氏阴性菌和真菌表现出良好的抑制活性,表明它们作为抗菌剂的潜力 (Reddy, Devi, Sunitha, & Nagaraj, 2010).

未来方向

作用机制

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 is a crucial regulator of cell cycle progression and has been implicated in various cancers .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby halting cell cycle progression . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is mentioned as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could potentially impact the bioavailability of HMS3525F17.

Result of Action

If hms3525f17 acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to cell cycle arrest and the inhibition of cell proliferation .

Action Environment

The 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, is cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that environmental conditions such as temperature and pH could potentially influence the stability and action of HMS3525F17.

属性

IUPAC Name |

6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-26-15-8-13(9-16(10-15)27-2)12-28-20-22-18-17(19(25)23-20)11-21-24(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVQNAOWKZTVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

![5-Fluoro-4-methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2566521.png)

![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)

![N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2566529.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)

![ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)

![1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2566534.png)

![Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566535.png)

![2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2566539.png)